

Calcitriol Impurity C CAS number and molecular formula

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Compound of Interest

Compound Name: Impurity C of Calcitriol

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In-Depth Technical Guide: Calcitriol Impurity C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis. Its synthesis and formulation are carefully controlled to ensure purity and therapeutic efficacy. Calcitriol Impurity C is a known process-related impurity that requires careful monitoring and characterization in pharmaceutical preparations. This technical guide provides a comprehensive overview of Calcitriol Impurity C, including its chemical identity, analytical detection, and the current understanding of its formation.

Core Data Presentation Chemical Identity and Physical Properties

Calcitriol Impurity C is chemically known as the triazoline adduct of pre-calcitriol. Its formation involves a Diels-Alder reaction between pre-calcitriol, a precursor in the synthesis of calcitriol, and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).



Parameter	Value	Reference
CAS Number	86307-44-0	[1]
Molecular Formula	C35H49N3O5	[1]
Molecular Weight	591.79 g/mol	[1]
Synonyms	pre-Calcitriol PTAD Adduct, Triazoline adduct of pre- calcitriol	[1]
Appearance	White to Off-White Solid	[2]
Solubility	Soluble in Methanol and DMSO	[2]
Density	1.27 ± 0.1 g/cm ³	[2]
Melting Point	>130 °C (decomposes)	[2]

Experimental Protocols

Analytical Detection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The United States Pharmacopeia (USP) outlines a standard method for the analysis of calcitriol and its impurities, which is applicable for the detection and quantification of Calcitriol Impurity C.

Methodology:

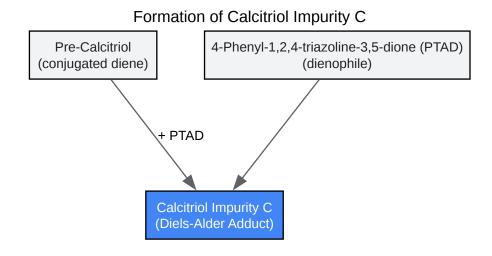
- Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 column (e.g., 4.6-mm × 25-cm; 5-μm packing).
- Mobile Phase: A filtered and degassed mixture of acetonitrile and a Tris buffer solution (pH 7.0-7.5). The typical ratio is around 55:45 (acetonitrile:buffer).
- · Detection Wavelength: 230 nm or 265 nm.
- Flow Rate: Approximately 1 mL/min.



- Column Temperature: Maintained at 40 °C.
- System Suitability: The system is deemed suitable when the resolution between pre-calcitriol and calcitriol is not less than 3.5.
- Procedure: A solution of the test sample is injected into the chromatograph, and the peak
 responses are recorded. The percentage of any individual impurity is calculated based on
 the peak area relative to the total area of all peaks.

Formation Pathway

The formation of Calcitriol Impurity C is a direct consequence of the reaction between precalcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). PTAD is a powerful dienophile that readily undergoes a [4+2] cycloaddition (Diels-Alder reaction) with the conjugated diene system present in pre-calcitriol.



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Caption: Formation of Calcitriol Impurity C via Diels-Alder reaction.

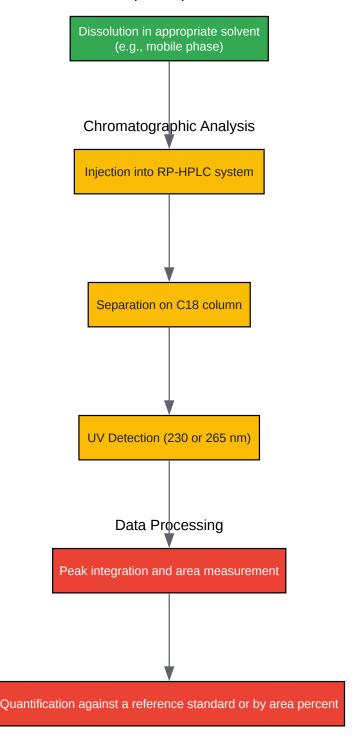
Experimental Workflow for Impurity Analysis

The general workflow for the identification and quantification of Calcitriol Impurity C in a drug substance or product involves several key steps, from sample preparation to data analysis.



Workflow for Calcitriol Impurity C Analysis

Sample Preparation



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Caption: General workflow for the analysis of Calcitriol Impurity C.



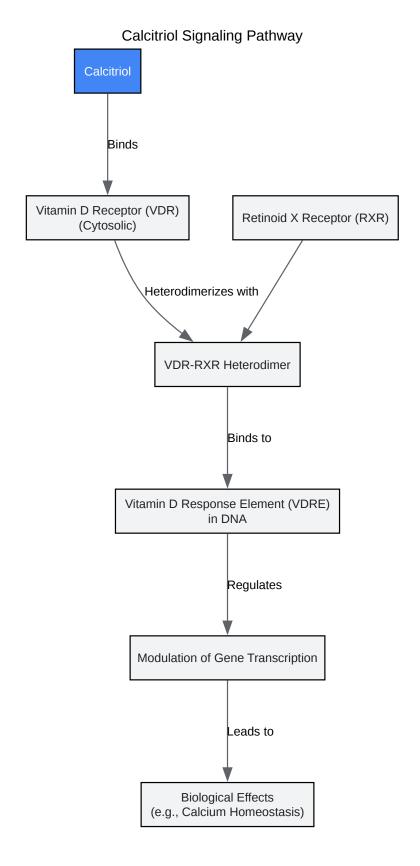
Signaling Pathways and Biological Activity

Currently, there is a significant lack of publicly available information regarding the specific biological activity or interaction of Calcitriol Impurity C with signaling pathways. The biological focus in the literature remains on the parent molecule, calcitriol, and its well-documented role in calcium homeostasis through the Vitamin D Receptor (VDR) signaling pathway.

It is plausible that the bulky triazolinedione adduct in Calcitriol Impurity C could sterically hinder its binding to the VDR, potentially reducing or abolishing its biological activity compared to calcitriol. However, without specific experimental data, this remains speculative. Further research is required to elucidate any potential biological effects or toxicological profile of this impurity.

The established signaling pathway for calcitriol is presented below for context.





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References

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- 2. bocsci.com [bocsci.com]
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